(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine
Description
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine is a chiral amine featuring a methyl-substituted pyrazole ring attached to an ethanamine backbone. Its stereochemistry and pyrazole moiety influence molecular recognition, solubility, and binding affinity, making it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S)-1-(2-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
RRQYXOXCBVYWMU-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NN1C)N |
Canonical SMILES |
CC(C1=CC=NN1C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyrazole ring followed by introduction of the chiral ethanamine side chain. The chiral center is often introduced or preserved via asymmetric synthesis or chiral resolution techniques. The key synthetic steps include:
- Formation or functionalization of the pyrazole ring.
- Introduction of the methyl substituent at the N1 position of the pyrazole.
- Attachment of the ethanamine moiety at the 5-position of the pyrazole.
- Enantioselective control to obtain the (S)-enantiomer.
Detailed Synthetic Routes
Route via Organometallic Intermediates and Amine Coupling (Patent AR099989A1)
A patented process describes a multi-step preparation involving organometallic intermediates and subsequent amine coupling to access pyrazole derivatives structurally related to the target compound. Although the patent focuses on a more complex molecule, the key steps relevant to this compound include:
- Generation of an organomagnesium intermediate from a halogenated aromatic precursor.
- Reaction with N-methoxy-N-methylacetamide derivatives to form keto intermediates.
- Reduction and protection steps to yield intermediates bearing hydroxy and silyl groups.
- Coupling of 1-methyl-1H-pyrazol-5-amine with the prepared intermediate under strong base conditions at low temperature to form the desired amine-substituted pyrazole.
- Final deprotection to yield the target compound.
This process ensures stereochemical integrity and high yield of the (S)-enantiomer by controlling reaction conditions and reagent selection.
Pyrazole Ring Construction via Hydrazine Condensation and Subsequent Functionalization
Literature reports the synthesis of methyl-substituted pyrazoles through condensation of β-keto esters or diketones with hydrazine derivatives, followed by selective methylation at the pyrazole nitrogen. Subsequent functionalization at the 5-position with an ethanamine side chain can be achieved by:
- Halogenation at the 5-position of the pyrazole ring.
- Nucleophilic substitution with chiral amine precursors or direct reductive amination.
This method allows for the preparation of various pyrazole derivatives with control over substitution patterns and stereochemistry.
Enzymatic and Biocatalytic Reduction for Chiral Center Formation
Some synthetic routes employ enzymatic reduction of keto intermediates to generate chiral alcohols, which are then converted into amines. For example, keto reductases can reduce 1-(4-chloro-3-fluorophenyl)ethan-1,2-diol intermediates to the (R)- or (S)-alcohols, which can be further converted to amines via substitution or reductive amination. This approach provides high enantioselectivity and mild reaction conditions.
Data Tables Summarizing Key Preparation Steps and Conditions
Research Discoveries and Analytical Characterization
- The use of organometallic intermediates and enzymatic reduction steps allows for high stereochemical control, yielding the (S)-enantiomer with high enantiomeric excess.
- Spectroscopic methods such as NMR (1H, 13C), FT-IR, and mass spectrometry have been employed to confirm the structure and purity of intermediates and final products.
- Elemental analysis and chromatographic techniques (HPLC) are used to verify enantiomeric purity and yield.
- Alternative synthetic routes involving hydrazine condensation and methylation provide versatile access to pyrazole derivatives but may require additional chiral resolution steps for enantiopure products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: As a potential pharmaceutical intermediate or active ingredient.
Industry: In the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Derivatives
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7)
- Structure : Combines pyrazole and thiazole rings via a methylamine linker.
- Synthesis: Prepared via refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53.08% yield, mp 108–110 °C) .
- Key Difference : The thiazole ring introduces additional hydrogen-bonding capacity compared to the simpler ethanamine backbone of the target compound.
3-Methyl-1-[1-(2-Thienyl)ethyl]-1H-pyrazol-5-amine
- Structure : Substitutes the methyl group on the pyrazole with a thiophene-containing ethyl chain.
5-Amino-3-methyl-1-phenylpyrazole
Chiral Amines with Aromatic Substitutions
(R)-1-(Pyridin-2-yl)ethan-1-amine
- Structure : Features a pyridine ring instead of pyrazole.
- Synthesis: Installed via aromatic nucleophilic substitution in quinoline derivatives (e.g., AP-08-297) .
- Comparison : The pyridine ring increases basicity (pKa ~6.5) compared to pyrazole (pKa ~2.5), altering solubility and interaction profiles.
1-(4-Methylphenyl)ethan-1-amine and 1-(4-Bromophenyl)ethan-1-amine
- Synthesis : Converted to cyanamides via oxidation-cyanation with yields quantified by ¹H NMR (e.g., 4: 72%, 29: 68%, 30: 65%) .
- Key Difference : Electron-donating (methyl) and withdrawing (bromo) substituents on the phenyl ring modulate electronic effects, impacting reactivity and metabolic stability.
Enantioselective Properties
(S)-1-(Naphthalen-1-yl)ethan-1-amine ((S)-NEA)
- Transport Efficiency : Exhibits enantioselective phase transport via crown ethers, with (S)-NEA showing 20% higher efficiency than (R)-NEA due to steric and electronic complementarity .
- Relevance : The (S)-configuration in the target compound may similarly enhance chiral recognition in biological systems.
Biological Activity
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine, also known as a chiral amine compound, has garnered significant interest in various fields of scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrazole ring and an ethanamine moiety. Its synthesis typically involves:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-diketone.
- Alkylation : The pyrazole is then alkylated using an appropriate halide in the presence of a base.
- Hydrochloride Salt Formation : Finally, the compound is converted to its hydrochloride salt using hydrochloric acid.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit diverse biological activities, particularly antimicrobial effects. For instance, studies have shown that certain pyrazole derivatives possess significant antifungal and antibacterial properties:
- Antifungal Activity : A derivative similar to this compound demonstrated potent antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming traditional antifungals like allicin .
- Antibacterial Activity : Other studies have reported that pyrazole derivatives exhibit notable antibacterial activity against various pathogens. For example, one derivative showed a minimum inhibitory concentration (MIC90) of 1.56 mg/L against Pseudomonas syringae .
The mechanisms through which this compound exerts its biological effects are thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It might also interact with various receptors, influencing their activity and potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties.
Study on Antifungal Properties
In a recent study focusing on the antifungal properties of pyrazole derivatives, compound 7f , which shares structural similarities with this compound, was evaluated for its ability to inhibit Valsa mali. The in vitro results indicated significant antifungal activity, with further in vivo tests confirming its efficacy at concentrations comparable to established fungicides .
| Compound | EC50 (mg/L) | Comparison |
|---|---|---|
| 7f | 0.64 | Allicin: 26.0 |
| Tebuconazole | 0.33 | - |
Study on Antibacterial Properties
Another investigation assessed the antibacterial activity of various pyrazole derivatives against Pseudomonas syringae and other pathogens. The results showed that some compounds exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
| Pathogen | MIC90 (mg/L) | Control Agents |
|---|---|---|
| Pseudomonas syringae | 1.56 | Allicin, Bismerthiazol |
| Escherichia coli | 0.0048 | Streptomycin sulfate |
Q & A
Q. Table 1: Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Catalyst | Pd/C or Ru-BINAP | Enhances stereoselectivity |
| Solvent | DMF or THF | Stabilizes transition states |
| Temperature | 40–60°C | Balances kinetics and selectivity |
Basic: What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
Structural elucidation requires a multi-technique approach:
- X-ray Crystallography: Use SHELXL or SHELXS for high-resolution structure determination. Data collection at cryogenic temperatures (100 K) minimizes thermal motion artifacts .
- NMR Spectroscopy: 2D techniques (COSY, NOESY) resolve proton-proton couplings and spatial proximity of the methyl-pyrazole group.
- Vibrational Circular Dichroism (VCD): Assigns absolute configuration by correlating chiral centers with IR absorption patterns .
Q. Table 2: Structural Analysis Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| X-ray Diffraction | Bond lengths/angles | Mo Kα radiation (λ = 0.71073 Å) |
| ¹H-¹³C HMBC | Heteronuclear coupling | 600 MHz spectrometer |
| VCD | Stereochemical assignment | 4 cm⁻¹ resolution, 0.1 M in CDCl₃ |
Advanced: How do researchers address contradictory bioactivity data for this compound across different cell lines or assay conditions?
Methodological Answer:
Contradictions arise due to variability in cell permeability, metabolic stability, or assay protocols. Mitigation strategies include:
- Standardized Assays: Use isogenic cell lines and consistent ATP levels for viability assays.
- Metabolic Profiling: Perform liver microsome studies to assess stability differences (e.g., CYP450 isoform activity) .
- Dose-Response Reproducibility: Validate results across ≥3 independent experiments with internal controls (e.g., staurosporine for apoptosis assays).
Advanced: What computational strategies predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against targets like serotonin receptors using PyMOL for pose refinement.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- QSAR Models: Train on pyrazole derivative datasets to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ .
Q. Table 3: Computational Parameters
| Tool | Application | Settings |
|---|---|---|
| AutoDock Vina | Docking | Exhaustiveness = 20 |
| GROMACS | MD Simulation | NPT ensemble, 310 K |
Advanced: How can enantiomer-specific effects of this compound be systematically investigated?
Methodological Answer:
- Enantiopure Samples: Separate (S) and (R) forms via chiral chromatography (Chiralcel OD column).
- In Vitro Assays: Compare IC₅₀ values for each enantiomer against kinases or GPCRs.
- In Vivo PK/PD: Assess pharmacokinetic differences (e.g., Cₘₐₓ, t₁/₂) in rodent models .
Advanced: What methodologies are recommended for analyzing the metabolic stability of this compound in preclinical models?
Methodological Answer:
- Liver Microsome Assays: Incubate with NADPH-supplemented human/rat microsomes; quantify parent compound via LC-MS/MS.
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .
- Metabolite ID: High-resolution mass spectrometry (HRMS) with MSE data-independent acquisition .
Q. Table 4: Metabolic Stability Protocol
| Step | Method | Outcome |
|---|---|---|
| Incubation | 1 µM compound, 37°C, 30 min | % Parent remaining |
| Quantitation | LC-MS/MS (MRM mode) | Half-life (t₁/₂) calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
